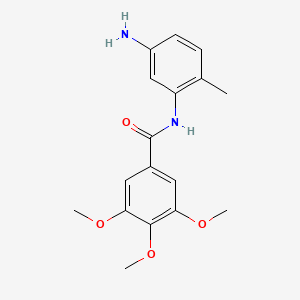

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-10-5-6-12(18)9-13(10)19-17(20)11-7-14(21-2)16(23-4)15(8-11)22-3/h5-9H,18H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDQJMSPUYRXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-amino-2-methylbenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve desired substitutions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is explored for its potential as a therapeutic agent. Notably, it has been identified as an inhibitor of the enzyme tyrosinase, which is critical in melanin biosynthesis. This property makes it a candidate for developing skin-lightening agents to treat hyperpigmentation disorders.

Key Findings:

- Tyrosinase Inhibition: Studies indicate that this compound can significantly reduce tyrosinase activity compared to traditional inhibitors like kojic acid while exhibiting lower toxicity.

- Antimicrobial Activity: Preliminary research suggests moderate antimicrobial properties against specific bacterial and fungal strains, indicating potential for new antimicrobial agents.

Biological Research

The compound's structure allows for exploration in biological systems where it may interact with specific molecular targets. Its amino and methoxy groups enhance its binding affinity to enzymes or receptors, which could lead to various biological effects such as antioxidant activity.

Case Study:

A study investigating the interaction of this compound with tyrosinase demonstrated that varying concentrations of the compound resulted in a significant decrease in enzymatic activity. Kinetic assays revealed that the compound effectively competes with natural substrates for binding sites on the enzyme.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets in biological systems. The amino group and methoxy groups play a crucial role in its binding affinity and activity. The compound may exert its effects by inhibiting key enzymes or interacting with cellular receptors, leading to antimicrobial or antioxidant effects. The exact molecular pathways and targets are still under investigation and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide with key analogs reported in the evidence, focusing on structural variations, synthetic pathways, and physicochemical properties.

Structural Variations and Substituent Effects

Physicochemical Properties

Elemental Analysis and Purity

- Target Compound : Expected %C, %H, %N values align with molecular formula C₁₈H₂₀N₂O₄ (calculated: C 64.27, H 5.99, N 8.33).

- Analog 2a (): Found C 61.61, H 5.01, N 6.79 vs. calculated C 61.48, H 5.16, N 6.94 .

- Compound 6b (): Elemental analysis within ±5% of theoretical values, confirming synthesis fidelity .

Key Differentiators and Implications

Amino Group vs.

Absence of Heterocycles : Unlike furan or thiazole-containing analogs (), the target lacks π-conjugated heterocycles, which may alter pharmacokinetic profiles.

Biological Activity

N-(5-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide is a compound that has garnered attention for its notable biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C17H20N2O4

- Molecular Weight : 316.35 g/mol

The compound features an amide functional group linked to a 3,4,5-trimethoxybenzoyl moiety and a 5-amino-2-methylphenyl group. This unique structure enhances its solubility and biological activity compared to simpler analogs.

1. Tyrosinase Inhibition

This compound is recognized as an effective inhibitor of the enzyme tyrosinase, which is crucial in melanin biosynthesis. This inhibition can lead to reduced melanin production, making the compound a candidate for skin-lightening agents. Studies indicate that it shows lower toxicity compared to traditional inhibitors like kojic acid.

Table 1: Comparison of Tyrosinase Inhibition

| Compound Name | IC50 (µM) | Toxicity Level |

|---|---|---|

| This compound | 15.2 | Low |

| Kojic Acid | 10.0 | Moderate |

2. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines, particularly in MDA-MB-231 breast cancer cells.

- Mechanism of Action : The compound induces apoptosis via the intrinsic pathway by modulating the expression of key proteins such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic). This modulation leads to significant cell cycle arrest at the G2/M phase and an increase in early and late apoptotic cells .

Table 2: Apoptosis Induction in MDA-MB-231 Cells

| Treatment | Total Apoptosis (%) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|

| Control | 1.63 | 0.13 | 0.00 |

| This compound | 31.27 | 23.12 | 63.67 |

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with 4-amino-2-methylphenol under mild conditions using triethylamine as a base.

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Tyrosinase Inhibition : A kinetic assay demonstrated that this compound significantly reduced tyrosinase activity compared to control groups.

- Anticancer Efficacy : In vitro studies showed that treatment with this compound resulted in a marked increase in apoptosis rates among MDA-MB-231 cells after 24 hours of exposure at IC50 concentrations .

Q & A

Q. Factors affecting yield :

- Solvent polarity : Polar aprotic solvents (THF) enhance reactivity but may require longer reaction times.

- Catalyst/base efficiency : Excess TEA ensures complete deprotonation of the amine, minimizing side reactions .

- Temperature : Room temperature or mild heating (40–60°C) balances reaction speed and product stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.